(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol
Description
Molecular Architecture and IUPAC Nomenclature
The IUPAC name for this compound, (5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methanol , reflects its bicyclic framework. The benzodioxin core consists of a benzene ring fused to a 1,4-dioxane ring, with a chlorine atom and a hydroxymethyl group attached at positions 5 and 7, respectively (Figure 1). The numbering system prioritizes the dioxane oxygen atoms, leading to positional ambiguity in literature. For clarity, alternative nomenclature systems may label the chlorine at position 8 and the hydroxymethyl at position 6, depending on the starting point of numbering.
The molecular formula C₉H₉ClO₃ corresponds to a molar mass of 200.62 g/mol . Key spectral identifiers include:
- FT-IR : Bands at ~1078 cm⁻¹ (C-O-C ether stretch) and ~1342–1566 cm⁻¹ (aromatic C-Cl and C-O-H vibrations).
- NMR : Protons on the dioxane ring (δ 3.8–4.2 ppm) and aromatic protons (δ 6.5–7.2 ppm) exhibit distinct splitting patterns due to ring strain and substituent effects.
| Property | Value |
|---|---|
| Molecular formula | C₉H₉ClO₃ |
| Molar mass | 200.62 g/mol |
| IUPAC name | (5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methanol |
| SMILES | C1COC2=C(O1)C=C(C=C2Cl)CO |
Properties
IUPAC Name |
(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c10-7-3-6(5-11)4-8-9(7)13-2-1-12-8/h3-4,11H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTJZGZSCQLALN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501243684 | |
| Record name | 8-Chloro-2,3-dihydro-1,4-benzodioxin-6-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501243684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852399-55-4 | |
| Record name | 8-Chloro-2,3-dihydro-1,4-benzodioxin-6-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852399-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-2,3-dihydro-1,4-benzodioxin-6-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501243684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis often begins with 2,3-dihydro-1,4-benzodioxin derivatives or their carboxylate esters.
- Ethyl 2,3-dihydro-1,4-benzodioxin-6-carboxylate or related esters serve as precursors for further functionalization.
- Piperazine derivatives and sulfonamide intermediates have been used in related benzodioxane chemistry, indicating the versatility of the benzodioxane scaffold for substitution reactions.
Chlorination Step
- Chlorination at the 8-position (relative to the benzodioxane ring) is achieved using selective chlorinating agents under controlled conditions.
- Literature suggests that chlorination can be performed on benzodioxin intermediates before or after ring closure, depending on the synthetic route.
- The use of mild chlorinating agents avoids over-chlorination and degradation of the benzodioxane ring.
Introduction of the Methanol Group
- The methanol group at the 6-position is introduced via reduction of aldehyde or ester intermediates or by nucleophilic substitution of a suitable leaving group with hydroxymethyl reagents.
- Reduction methods include catalytic hydrogenation or hydride reagents such as sodium borohydride.
- Alternatively, hydroxymethylation can be achieved by reaction of benzodioxin intermediates with formaldehyde or related reagents under basic or acidic catalysis.
One-Pot and Improved Synthesis Approaches
- An improved one-pot synthesis has been reported for related benzodioxane derivatives involving condensation reactions in aliphatic alcohol solvents at reflux temperatures for extended periods (15-35 hours).
- This method uses non-hazardous chemicals and avoids solvents like benzene or THF, making it environmentally friendly and suitable for scale-up.
- The process includes acid-base treatment to remove impurities and isolate the product as free base or hydrochloride salt.
Detailed Reaction Conditions and Yields
Research Findings and Analytical Data
- Mass spectrometry and NMR spectroscopy confirm the structure and purity of intermediates and final products.
- For example, ^1H NMR signals for benzodioxane protons appear in the 4.3-4.9 ppm range, while aromatic protons resonate between 6.7-6.9 ppm.
- The presence of the methanol group is confirmed by characteristic hydroxymethyl proton signals and IR absorption bands around 3400 cm^-1 (O-H stretch).
- The chlorinated position is verified by shifts in aromatic proton signals and mass spectral molecular ion peaks consistent with chlorine substitution.
Chemical Reactions Analysis
Types of Reactions
(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro substituent can be reduced to form the corresponding hydroxy derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium azide or thiourea in the presence of a base.
Major Products
The major products formed from these reactions include:
Oxidation: (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)aldehyde or (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)carboxylic acid.
Reduction: (8-Hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)methanol.
Substitution: Various substituted benzodioxane derivatives depending on the nucleophile used.
Scientific Research Applications
(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or antifungal activity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
The benzodioxin scaffold is highly versatile, with variations in substituent type, position, and functional groups significantly altering physicochemical and biological properties. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Benzodioxin Derivatives
Physicochemical Properties
- Solubility and Reactivity: The hydroxymethyl group in this compound increases polarity compared to non-hydroxylated analogs. However, the chlorine atom reduces water solubility relative to the acetic acid derivative (C10H9ClO4), which ionizes at physiological pH .
- Synthetic Accessibility: The compound can be synthesized via bromination or nucleophilic substitution routes, as seen in related derivatives (e.g., bromo-ethanone intermediates in and ). Modifications at the 6-position (e.g., azetidine or amine groups) require specialized coupling agents, as in 3-[(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidine .
Chemical Diversity in Patent Literature
Bristol Myers Squibb (BMS) and Incyte Corporation have developed extensive libraries of benzodioxin derivatives. BMS compounds, including [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol, focus on CN, Cl, Br, and CH3 substituents, yielding moderate Tanimoto similarity scores (0.4434) . Incyte’s scaffolds (e.g., imidazopyridines) exhibit higher diversity (Tanimoto = 0.3920), leveraging nitrogen heterocycles and alkyl groups to enhance binding versatility .
Biological Activity
(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol is a compound with significant potential in various biological applications. This article explores its biological activity, including antibacterial and antioxidant properties, supported by recent research findings and case studies.
- Molecular Formula : C9H9ClO3
- Molecular Weight : 200.62 g/mol
- CAS Number : 852399-55-4
- IUPAC Name : (5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methanol
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing its potential as an antibacterial and antioxidant agent.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties against a range of pathogens. For instance:
- Study Findings : A study evaluated the antibacterial activity of various extracts containing bioactive compounds and found that the methanol extract showed promising results against common pathogens such as Escherichia coli and Staphylococcus aureus .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.22 mg/mL |
| Staphylococcus aureus | 0.44 mg/mL |
These findings indicate that this compound may serve as a potential candidate for developing new antibacterial agents.
Antioxidant Activity
Antioxidant activity is another critical aspect of the biological profile of this compound. The antioxidant capacity was measured using methods such as DPPH and FRAP assays.
- Antioxidant Capacity : The compound exhibited moderate antioxidant activity, correlating with its phenolic content .
Case Studies
Several case studies have highlighted the effectiveness of this compound in various applications:
- Case Study on Antibacterial Efficacy :
- Case Study on Antioxidant Properties :
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for producing (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol, and how can yield be optimized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution, depending on precursor availability. For example, details a multi-step synthesis involving NaH-mediated deprotonation in THF, followed by purification using column chromatography (cyclohexane/ethyl acetate). Yield optimization requires strict control of reaction conditions (e.g., inert atmosphere, stoichiometric ratios) and post-reaction workup, such as SPE (solid-phase extraction) with Oasis HLB cartridges for impurity removal . Purity assessment via LC-MS or NMR (as in ) is critical for validation .
Q. Which analytical techniques are essential for characterizing this compound and its intermediates?
- Methodological Answer : High-resolution NMR (¹H, ¹³C) is indispensable for structural elucidation, particularly for confirming the chlorinated benzodioxin core and methanol substituent (see for δ values in analogous compounds). LC-MS with electrospray ionization (ESI) is recommended for molecular weight confirmation and purity analysis. For trace impurities, GF/F filtration (0.7 μm) and SPE protocols () should precede instrumental analysis .
Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 1–9) at 37°C. Monitor degradation via LC-MS at intervals (e.g., 24, 48, 72 hours). highlights the importance of deactivating glassware with 5% dimethyldichlorosilane to prevent analyte adsorption, which could skew stability data .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of benzodioxin-containing analogs?
- Methodological Answer : Apply data triangulation by cross-referencing in vitro assays (e.g., receptor binding), computational docking, and metabolomics. For example, used QSAR models to reconcile discrepancies in antitumor activity of benzodiazepine derivatives by analyzing electronic (e.g., HOMO/LUMO) and steric parameters. Similarly, validate findings through orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. How can structure-activity relationship (SAR) studies guide the design of novel derivatives with enhanced CNS activity?
- Methodological Answer : Use scaffold-hopping approaches to modify the benzodioxin core or methanol group. demonstrates that substituting the chlorophenyl group in benzodiazepines alters GABA receptor affinity. Computational tools like molecular dynamics (MD) simulations (as in for docking studies) can predict binding modes. Prioritize derivatives with logP values <3 for blood-brain barrier penetration .
Q. What computational methods predict the metabolic fate of this compound?
- Methodological Answer : Employ in silico tools like MetaSite or GLORYx to identify probable Phase I/II metabolism sites. ’s PubChem-derived InChIKey can facilitate SMILES-based simulations. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH), followed by UPLC-QTOF analysis for metabolite identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
